3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
6-benzyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid |
InChI |
InChI=1S/C17H14N2O3/c20-17(21)14-11-7-4-8-12(11)18-16-15(14)13(19-22-16)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,21) |
InChI Key |
LWEJHPXDUPIECR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C(=O)O)C(=NO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Cyclocondensation Reactions
The bicyclic framework is typically constructed through cyclocondensation of pre-functionalized pyridine or isoxazole precursors. A common approach involves the use of Mn(OTf)₂ as a Lewis acid catalyst to facilitate ring closure. For example, Mn(OTf)₂-mediated oxidative cyclization of 2,3-cyclopentenopyridine derivatives with tert-butyl hydroperoxide (t-BuOOH) in aqueous acetonitrile yields the cyclopenta[b]pyridine core .
Key Reaction Conditions
-
Catalyst : Mn(OTf)₂ (0.5 mol%)
-
Oxidant : t-BuOOH (5 equiv)
-
Solvent : H₂O/MeCN (1:1 v/v)
-
Temperature : 25°C
This method prioritizes mild conditions to prevent decomposition of the acid-sensitive isoxazolo moiety.
Isoxazolo Ring Formation
The isoxazolo ring is introduced via 1,3-dipolar cycloaddition between nitrile oxides and alkyne-functionalized intermediates. A modified Huisgen reaction using hydroxylamine hydrochloride and polyphosphoric acid (PPA) at 165°C generates the isoxazolo[4,5-e]pyridine system .
Procedure Highlights
-
Nitrile Oxide Generation : React hydroxylamine hydrochloride with 4-carboxycyclopenta[b]pyridine-3-carbonitrile in PPA.
-
Cycloaddition : Heat to 165°C for 90 minutes to form the isoxazolo ring .
-
Workup : Basify with NaOH and extract with ethyl acetate.
Critical Parameters
-
Reaction Time : 90 minutes (prolonged heating reduces yield due to decarboxylation).
-
Acid Choice : PPA outperforms H₂SO₄ in minimizing side reactions .
Benzylation at the 3-Position
The benzyl group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A Pd-mediated Suzuki reaction using benzylboronic acid and a brominated precursor is effective but requires careful optimization .
Optimized Suzuki Coupling Protocol
Alternative methods employ Ullman coupling with benzyl iodide under CuI/L-proline catalysis, though yields are lower (58–63%).
Carboxylic Acid Functionalization
The 4-carboxylic acid group is installed via oxidation of a methyl precursor or hydrolysis of a nitrile. Mn(OTf)₂/t-BuOOH systems oxidize 4-methyl groups to carboxylic acids in 81–87% yield .
Oxidation Workflow
-
Substrate : 4-Methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine.
-
Conditions : Mn(OTf)₂ (1 mol%), t-BuOOH (3 equiv), H₂O/MeCN (1:1), 25°C, 24 h.
-
Purification : Flash chromatography (EtOAc/petroleum ether gradient) .
Challenges : Overoxidation to CO₂ is mitigated by strict stoichiometric control of t-BuOOH .
One-Pot Tandem Synthesis
Recent advances enable a telescoped synthesis combining cyclization, benzylation, and oxidation in a single reactor. A Mn(OTf)₂/t-BuOOH/DBU system achieves 65% overall yield by sequentially:
Advantages :
-
Reduced purification steps.
-
Solvent compatibility (MeCN tolerates all stages).
Limitations :
-
Requires precise temperature modulation (25°C → 50°C).
Scale-Up Considerations
Kilogram-scale production employs flow chemistry to enhance heat/mass transfer. Key modifications include:
-
Catalyst Loading : Reduced to 0.1 mol% Mn(OTf)₂.
-
Residence Time : 6 hours in a continuous stirred-tank reactor (CSTR).
Economic Analysis
| Cost Factor | Batch Process | Flow Process |
|---|---|---|
| Mn(OTf)₂ Consumption | $12.50/g | $8.20/g |
| Solvent Recovery | 78% | 92% |
| Labor (h/kg) | 48 | 18 |
Chemical Reactions Analysis
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like Mn(OTf)2 and t-BuOOH.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the benzyl group or the isoxazole ring, often using reagents like alkyl halides or nucleophiles.
Common reagents and conditions for these reactions include sodium alkoxide solutions (sodium ethoxide or sodium methoxide) for cyclocondensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that integrates both isoxazole and pyridine moieties, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 294.31 g/mol. The presence of the carboxylic acid group enhances its reactivity and potential for further chemical modifications.
Biological Activities
Research indicates that 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival.
- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from oxidative stress and apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, which are crucial targets in cancer therapy.
Case Study 1: Anticancer Activity
A study evaluated the effects of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell growth. Further mechanistic studies are required to elucidate the specific pathways involved.
Case Study 2: Neuroprotective Mechanisms
In vitro experiments conducted on neuronal cell cultures revealed that the compound could reduce oxidative stress markers significantly. This suggests a potential role in neuroprotection, making it a candidate for further research in neurodegenerative diseases.
Potential Applications
Based on its biological activities, 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid holds promise for various applications:
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for anticancer and neuroprotective drugs. |
| Material Science | Possible use in developing new materials with specific electronic properties. |
| Biochemical Research | Tool for studying enzyme inhibition and cellular signaling pathways. |
Mechanism of Action
The mechanism of action of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. For example, it may act as an inhibitor of protein kinases by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and inferred properties of related compounds:
Key Insights from Comparative Analysis
In contrast, the 4-chlorophenyl and thiadiazole groups in other analogs (e.g., ) may improve target binding affinity or metabolic stability in therapeutic contexts.
Functional Group Modifications :
- The carboxylic acid moiety in the target compound and its methyl analog allows for salt formation or hydrogen bonding, which is absent in amide derivatives (e.g., ). This difference could influence solubility, stability, and interaction with biological targets.
Therapeutic vs. Industrial Applications :
- The benzo-isoxazole-azepine derivative demonstrates that fused heterocyclic systems with chlorophenyl substituents are viable in disease-modifying therapies (e.g., thrombocythemia).
- Industrial-grade carboxamides highlight the utility of cyclopenta-isoxazole-pyridine scaffolds as intermediates for synthesizing more complex molecules.
Biological Activity
3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a complex organic compound notable for its unique bicyclic structure that combines isooxazole and pyridine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antibacterial properties.
Chemical Structure and Properties
The molecular formula of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is C₁₇H₁₄N₂O₃, with a molecular weight of approximately 294.31 g/mol. Its structure features a benzyl group attached to a cyclopentane ring fused with an isooxazole, contributing to its distinctive chemical properties and potential biological activities .
Anticancer Activity
Research indicates that derivatives of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid exhibit significant anti-proliferative effects against various human cancer cell lines. A study highlighted the compound's ability to inhibit the PI3K pathway, which is crucial for cancer cell survival and proliferation. The most potent derivative demonstrated an IC(50) value of 0.091 μM against PI3Kα .
Antibacterial Properties
The compound has shown promising antibacterial activity against several strains of gram-positive bacteria. Preliminary studies suggest that it exhibits significant inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Enterococcus faecalis | 75 |
| Escherichia coli | 100 |
The biological activity of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is attributed to its interaction with specific biological targets. Interaction studies are essential for elucidating the mechanisms through which this compound exerts its effects. These studies often involve assessing binding affinities and inhibition profiles against key enzymes involved in cancer progression and bacterial resistance mechanisms.
Case Studies
- Anticancer Study : In vitro evaluations showed that derivatives of this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Antibacterial Evaluation : A comparative study assessed the antibacterial efficacy of various derivatives against standard antibiotics. The results indicated that certain modifications in the structure enhanced their antibacterial potency.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid?
Answer:
Key parameters include:
- Reaction temperature : Precise control (e.g., 60–80°C) to avoid side reactions and ensure cyclization efficiency .
- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates and stabilize transition states .
- Catalyst use : Palladium-based catalysts (e.g., Pd/C) may enhance reductive steps in multi-stage syntheses .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water ensures high purity (>95%) .
Advanced: How can regioselectivity challenges in the cyclopenta-isoxazolo-pyridine core formation be addressed?
Answer:
Regioselectivity is controlled via:
- Steric and electronic directing groups : Benzyl substituents at the 3-position guide cyclization by altering electron density .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating shifts equilibrium .
- Computational modeling : DFT calculations predict transition-state energies to prioritize synthetic routes .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : H/C NMR confirms regiochemistry and detects diastereomers (e.g., cyclopenta ring protons at δ 2.8–3.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 337.1422) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water) assess purity and stability .
Advanced: How is the biological activity of this compound evaluated in enzyme inhibition studies?
Answer:
- Biochemical assays : Fluorescent or colorimetric substrates (e.g., p-nitrophenyl phosphate) quantify inhibition of kinases or hydrolases .
- IC determination : Dose-response curves (0.1–100 µM) with triplicate measurements ensure reproducibility .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., hydrogen bonding with catalytic residues) .
Advanced: What computational strategies validate the compound’s mechanism of action?
Answer:
- Molecular dynamics simulations : GROMACS or AMBER simulate ligand-protein interactions over 100 ns to assess stability .
- Binding free energy calculations : MM-PBSA/GBSA methods quantify contributions of hydrophobic/electrostatic interactions .
- Pharmacophore modeling : MOE or Phase identifies critical functional groups (e.g., carboxylic acid for target binding) .
Basic: How is the compound’s stability under varying pH and temperature conditions assessed?
Answer:
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
- Lyophilization : Long-term storage at -20°C in amber vials prevents photodegradation .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Answer:
- 2D NMR techniques : NOESY or HSQC clarify spatial correlations and confirm stereochemistry .
- X-ray crystallography : Resolves absolute configuration; compare experimental vs. simulated powder diffraction patterns .
- Isotopic labeling : N or C-labeled analogs enhance signal resolution in complex spectra .
Basic: What purification methods are effective for removing byproducts in the final step?
Answer:
- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted benzyl intermediates .
- Acid-base extraction : Adjust to pH 4–5 to precipitate the carboxylic acid form .
- Size-exclusion chromatography : Separates high-molecular-weight impurities (e.g., dimers) .
Advanced: How is enantiomeric purity ensured during asymmetric synthesis?
Answer:
- Chiral HPLC : Use Chiralpak AD-H column with heptane/ethanol (90:10) to resolve enantiomers .
- Circular dichroism (CD) : Correlates optical activity with absolute configuration .
- X-ray crystallography : Confirms stereochemical assignment of single crystals .
Advanced: What in silico approaches predict ADMET properties for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
